molecular formula C17H18F3N3O2 B2434361 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 827593-58-8

5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2434361
CAS No.: 827593-58-8
M. Wt: 353.345
InChI Key: XNXUELOSQOEMNU-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a high-purity chemical compound intended for research and development applications. This molecule belongs to the class of substituted 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines, a framework recognized in medicinal chemistry for its potential in kinase inhibition . Research Applications and Value: Compounds within this structural class have been investigated as potent and selective inhibitors of receptor tyrosine kinases, such as ROS1 . ROS1 gene rearrangements are identified drivers in certain cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and cholangiocarcinoma . As such, this compound serves as a valuable chemical tool for studying kinase signaling pathways, probing mechanisms of drug resistance, and developing new therapeutic strategies in oncology research. The structural core of this molecule, featuring the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold, is a subject of active research in drug discovery . Usage and Handling: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

5-(4-propan-2-ylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c1-9(2)10-3-5-11(6-4-10)13-7-14(17(18,19)20)23-15(22-13)12(8-21-23)16(24)25/h3-6,8-9,13-14,22H,7H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXUELOSQOEMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives: Variants with different substituents on the core structure.

    Trifluoromethylated pyrazoles: Compounds with similar trifluoromethyl groups but different core structures.

Uniqueness

The uniqueness of 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Biological Activity

5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and various applications in medicinal chemistry.

  • Molecular Formula : C17H18F3N3O2
  • Molecular Weight : 353.34 g/mol
  • CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the use of trifluoroacetic acid derivatives and isopropyl-substituted aromatic compounds. The synthesis pathway can be summarized as follows:

  • Formation of the Pyrazolo Ring : The initial step involves the reaction of 4-isopropylphenyl derivatives with trifluoroacetic acid to form the pyrazolo structure.
  • Carboxylation : Subsequent carboxylation yields the final product.

Anticancer Activity

Recent studies have demonstrated that 5-(4-Isopropylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid exhibits significant anticancer properties. Testing against various cancer cell lines revealed the following:

  • Cell Lines Tested : PC3 (prostate), K562 (leukemia), HeLa (cervical), and A549 (lung).
  • Inhibition Rates :
    • PC3: Up to 64.20% at 5 µg/ml.
    • K562: Up to 37.80%.
    • HeLa: Up to 48.25%.
    • A549: Up to 40.78% .

These results indicate that while the compound shows promise, its efficacy is lower compared to established chemotherapeutics like doxorubicin.

Antifungal Activity

The compound also displays antifungal properties. Specific findings include:

  • Inhibition Rates Against Fungi :
    • Botrytis cinerea: Inhibition rates up to 100% were recorded for certain derivatives.
    • Sclerotinia sclerotiorum: Comparable inhibition to tebuconazole at around 82.73% .

This suggests that the compound could serve as a lead structure for developing new antifungal agents.

Insecticidal Activity

Insecticidal assays have shown that the compound exhibits activity against agricultural pests:

  • Tested Pests : Spodoptera frugiperda and Mythimna separata.
  • Mortality Rates : At a concentration of 500 µg/ml, it demonstrated significant insecticidal activity compared to chlorantraniliprole .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the trifluoromethyl and isopropyl groups significantly influence biological activity. Compounds with enhanced lipophilicity often show improved membrane permeability and bioavailability.

Case Studies

  • Study on Anticancer Efficacy :
    A recent study involved a series of synthesized compounds based on the pyrazolo[1,5-a]pyrimidine scaffold. The results indicated that specific substitutions led to enhanced anticancer activity against PC3 cells, suggesting a potential pathway for drug development .
  • Evaluation of Antifungal Properties :
    In vitro tests conducted on various fungal strains demonstrated that certain derivatives of this compound outperformed traditional antifungals like tebuconazole, indicating its potential as a novel fungicide .

Q & A

Basic Research Question: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves multi-step heterocyclic condensation. Key steps include:

  • Cyclocondensation of substituted pyrazole precursors with trifluoromethyl-containing building blocks under reflux conditions (e.g., pyridine as solvent, 5–6 hours) .
  • Use of additives like piperidine derivatives to enhance yield and regioselectivity .
    Optimization Parameters:
ParameterImpactExample
Solvent polarityAffects reaction rate and byproduct formationPyridine vs. dioxane
TemperatureHigher temps may reduce reaction time but increase side reactions80–100°C for cyclization
CatalystsMetal-free organocatalysts improve atom economyPiperidine derivatives (68% yield)

Basic Research Question: Which analytical techniques are critical for structural elucidation?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., tetrahydropyrimidine ring protons at δ 2.5–4.0 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and trifluoromethyl groups (1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]+ for C19H19F3N4O2 at m/z 409.1) .

Advanced Research Question: How does the trifluoromethyl group influence the compound’s bioactivity and stability?

Methodological Answer:
The CF3 group enhances:

  • Metabolic stability : Reduces oxidative degradation via electron-withdrawing effects .
  • Lipophilicity : Measured via logP assays (predicted logP = 3.2 ± 0.3) .
    Experimental Validation:
  • Comparative studies with non-CF3 analogs using in vitro enzyme inhibition assays (IC50 differences >10-fold) .
  • Computational docking to assess binding interactions (e.g., hydrophobic pockets in kinase targets) .

Advanced Research Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Impurity profiles : Use HPLC-MS to verify purity (>95%) and quantify trace intermediates .
    Framework for Analysis:

Replicate experiments under controlled conditions (e.g., fixed pH, temperature).

Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Advanced Research Question: What alternative synthetic strategies can improve scalability and sustainability?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours) with comparable yields .
  • Green solvents : Replace pyridine with cyclopentyl methyl ether (CPME) to reduce toxicity .
    Case Study:
    A mild protocol using ethanol/water solvent mixtures achieved 70% yield at 60°C, minimizing waste .

Advanced Research Question: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Variable substituents : Synthesize analogs with substituents at positions 4 (isopropylphenyl) and 7 (CF3) .

  • Biological testing : Use tiered assays:

    TierAssay TypeExample
    1High-throughput screeningKinase inhibition panel
    2Cell-based assaysIC50 in cancer cell lines (e.g., HepG2)

Advanced Research Question: What computational tools are effective for predicting physicochemical properties?

Methodological Answer:

  • DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for redox stability) .
  • Molecular dynamics (MD) : Simulate solvation effects in biological membranes (e.g., blood-brain barrier penetration) .

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